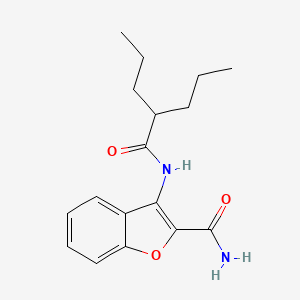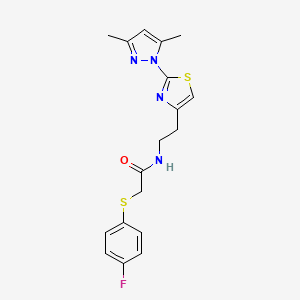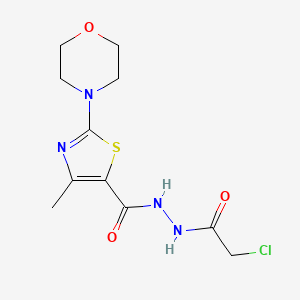
3-(2-Propylpentanamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Propylpentanamido)benzofuran-2-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the benzofuran class, which is known for its diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Propylpentanamido)benzofuran-2-carboxamide typically involves a combination of C–H arylation and transamidation chemistry. The process begins with the installation of an 8-aminoquinoline directing group, followed by palladium-catalyzed C–H arylation to introduce various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The final step involves a one-pot, two-step transamidation procedure, which proceeds via intermediate N-acyl-Boc-carbamates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it a promising candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Propylpentanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the benzofuran ring and the amido group .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts for C–H arylation, and various oxidizing and reducing agents for other transformations . The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, C–H arylation reactions yield C3-arylated benzofuran derivatives, while oxidation and reduction reactions modify the functional groups attached to the benzofuran core .
Scientific Research Applications
3-(2-Propylpentanamido)benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it serves as a versatile intermediate for the synthesis of more complex benzofuran derivatives . In biology and medicine, its derivatives have shown promise as anti-tumor, antibacterial, and anti-viral agents . Additionally, its unique chemical structure makes it a valuable tool for studying the relationship between molecular structure and biological activity .
Mechanism of Action
The mechanism of action of 3-(2-Propylpentanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The amido group further enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzofuran derivatives such as benzofuran-2-carboxylic acid and its various substituted analogs . These compounds share the benzofuran core structure but differ in their substituents, leading to variations in their biological activities and applications .
Uniqueness: What sets 3-(2-Propylpentanamido)benzofuran-2-carboxamide apart is its unique combination of the benzofuran ring and the 2-propylpentanamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-propylpentanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-3-7-11(8-4-2)17(21)19-14-12-9-5-6-10-13(12)22-15(14)16(18)20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEGCURCPCYWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl[(3-iodo-1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2882847.png)
![2-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-4-carbonitrile](/img/structure/B2882848.png)
![3-[methyl(3-methylphenyl)sulfamoyl]-N,4-diphenylthiophene-2-carboxamide](/img/structure/B2882849.png)
![3-benzyl-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2882851.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[4-(methylsulfanyl)phenyl]acetamide](/img/structure/B2882852.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-bromobenzenesulfonamide](/img/structure/B2882854.png)
![2-{[(3-Chlorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2882856.png)
![N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-2-METHYL-3-NITROBENZAMIDE](/img/structure/B2882857.png)
![{[2-(4-methoxybenzenesulfonyl)-1-phenylethyl]sulfanyl}carbonitrile](/img/structure/B2882860.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4'-fluoro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2882864.png)
![N'-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-fluorobenzohydrazide](/img/structure/B2882865.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1-ethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2882867.png)
